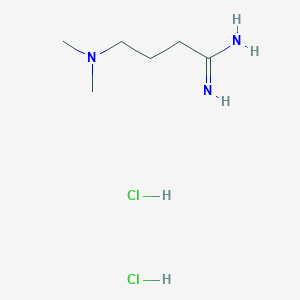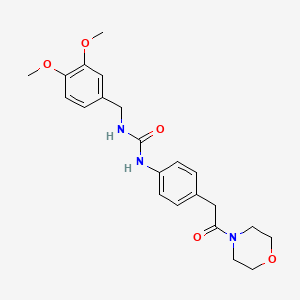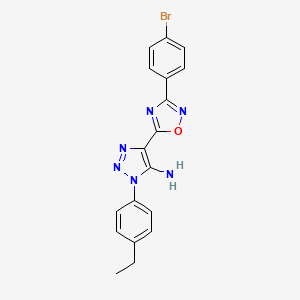
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It has a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring is a thioether group and a phenethylacetamide moiety. The presence of a methoxy group on the phenyl ring indicates that this compound may have some degree of polarity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, thioether group, and phenethylacetamide moiety would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The thiadiazole ring, for example, might participate in reactions with electrophiles or nucleophiles. The thioether group could potentially undergo oxidation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the methoxy group could increase its solubility in polar solvents .Mécanisme D'action
The mechanism of action of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with various molecular targets in the body. For example, it has been shown to modulate the activity of certain enzymes and receptors, which can lead to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific biological system being studied. For example, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects by modulating the activity of certain ion channels in sensory neurons. In addition, this compound has been shown to have anticonvulsant effects by modulating the activity of certain neurotransmitter receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide in lab experiments is its diverse range of biological activities. This makes it a useful tool for studying various biological processes and disease states. However, one limitation of using this compound is that its mechanism of action is not fully understood. This can make it difficult to interpret experimental results and design follow-up studies.
Orientations Futures
There are many potential future directions for research on 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide. One area of research could focus on further elucidating the compound's mechanism of action. This could involve using advanced biochemical and biophysical techniques to study the interactions between the compound and its molecular targets. Another area of research could focus on developing new derivatives of the compound with improved biological activity and pharmacokinetic properties. Finally, research could also focus on testing the compound in preclinical and clinical studies to evaluate its potential therapeutic applications in various disease states.
Méthodes De Synthèse
The synthesis of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide involves the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then treated with ethyl chloroacetate to produce the final compound. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide has been studied extensively in scientific research due to its potential therapeutic applications. The compound has been shown to possess a variety of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-24-16-9-7-15(8-10-16)18-21-19(26-22-18)25-13-17(23)20-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSKDVJWCKTVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid;4-[[(4-methylphenyl)sulfonylamino]methyl]benzenecarboximidamide](/img/structure/B2786371.png)


![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2786375.png)
![Ethyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2786376.png)

![3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid](/img/structure/B2786378.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2786382.png)

![2,3-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B2786385.png)
![2-(2-chlorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2786386.png)
![2-(3-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)isoindoline-1,3-dione](/img/structure/B2786388.png)
![(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2786391.png)